N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide
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Overview
Description
N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide is a chemical compound with the molecular formula C18H15BrN2O3S . It is known for its unique structure, which includes a bromophenyl group, a sulfamoyl group, and a naphthalene ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves the reaction of 4-bromobenzenesulfonamide with 1-acetylnaphthalene under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, phenyl-substituted compounds, and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide include:
- N-(4-Bromophenyl)acetamide
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a bromophenyl group, a sulfamoyl group, and a naphthalene ring. This structure imparts distinctive chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
648899-31-4 |
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Molecular Formula |
C18H15BrN2O3S |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-[5-[(4-bromophenyl)sulfamoyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H15BrN2O3S/c1-12(22)20-17-6-2-5-16-15(17)4-3-7-18(16)25(23,24)21-14-10-8-13(19)9-11-14/h2-11,21H,1H3,(H,20,22) |
InChI Key |
CNQOJYVZDZTVSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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